molecular formula C12H13F2NO4 B2611391 N-[[3-(Difluoromethoxy)-4-methoxyphenyl]methyl]oxirane-2-carboxamide CAS No. 2418693-92-0

N-[[3-(Difluoromethoxy)-4-methoxyphenyl]methyl]oxirane-2-carboxamide

Cat. No.: B2611391
CAS No.: 2418693-92-0
M. Wt: 273.236
InChI Key: LXPHXORKPQTJPA-UHFFFAOYSA-N
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Description

N-[[3-(Difluoromethoxy)-4-methoxyphenyl]methyl]oxirane-2-carboxamide is a synthetic organic compound with the molecular formula C12H13F2NO4 and a molecular weight of 273.236 g/mol. This compound features a difluoromethoxy group, which is known for its significant impact on the biological behavior and physicochemical properties of molecules . The presence of fluorine atoms in organic compounds often enhances their stability, lipophilicity, and metabolic resistance, making them valuable in pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of N-[[3-(Difluoromethoxy)-4-methoxyphenyl]methyl]oxirane-2-carboxamide involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluoromethoxy intermediate:

    Methoxylation: The intermediate is then subjected to methoxylation to introduce the methoxy group at the desired position on the aromatic ring.

    Epoxidation: The resulting compound undergoes epoxidation to form the oxirane ring.

    Amidation: Finally, the oxirane intermediate is reacted with an amine to form the carboxamide group, yielding the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-[[3-(Difluoromethoxy)-4-methoxyphenyl]methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxirane ring to a diol.

    Substitution: The aromatic ring can undergo substitution reactions, where the difluoromethoxy or methoxy groups can be replaced with other substituents.

    Hydrolysis: The oxirane ring can be hydrolyzed to form diols under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[[3-(Difluoromethoxy)-4-methoxyphenyl]methyl]oxirane-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying the effects of fluorine substitution on biological activity.

    Medicine: Due to its stability and metabolic resistance, it is explored for potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of N-[[3-(Difluoromethoxy)-4-methoxyphenyl]methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to target proteins or enzymes . The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules . These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

N-[[3-(Difluoromethoxy)-4-methoxyphenyl]methyl]oxirane-2-carboxamide can be compared with other fluorinated compounds, such as:

The uniqueness of this compound lies in its combination of the difluoromethoxy group with an oxirane ring and a carboxamide group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO4/c1-17-8-3-2-7(4-9(8)19-12(13)14)5-15-11(16)10-6-18-10/h2-4,10,12H,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPHXORKPQTJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2CO2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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